N-Chloro-2-fluoroacetamide

Description

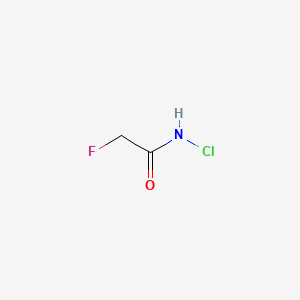

Structure

3D Structure

Properties

CAS No. |

35077-08-8 |

|---|---|

Molecular Formula |

C2H3ClFNO |

Molecular Weight |

111.50 g/mol |

IUPAC Name |

N-chloro-2-fluoroacetamide |

InChI |

InChI=1S/C2H3ClFNO/c3-5-2(6)1-4/h1H2,(H,5,6) |

InChI Key |

QRTZSKHOWWPGSE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCl)F |

Origin of Product |

United States |

Foundational & Exploratory

N-Chloro-2-fluoroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Chloro-2-fluoroacetamide is a halogenated amide of significant interest in chemical synthesis and biological studies. Its unique structure, featuring both chlorine and fluorine atoms on the acetamide backbone, imparts distinct reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and potential applications in research and development.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₂H₂ClFNO. The presence of both a reactive N-chloro bond and a carbon-fluorine bond makes it a versatile reagent and a subject of interest for studying the effects of halogenation on molecular properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₂ClFNO | Smolecule[1] |

| Molecular Weight | 111.50 g/mol | Smolecule[1] |

| CAS Number | 35077-08-8 | Smolecule[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

Experimental Protocol: General Synthesis of N-Chloroamides via N-Chlorination

This protocol is a generalized procedure based on the N-chlorination of amides using trichloroisocyanuric acid (TCICA), a stable and effective chlorinating agent. This method can be adapted for the synthesis of this compound from 2-fluoroacetamide.

Materials:

-

2-Fluoroacetamide

-

Trichloroisocyanuric acid (TCICA)

-

Methanol

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2-fluoroacetamide in methanol in a suitable reaction vessel.

-

Add trichloroisocyanuric acid (TCICA) to the solution. A slight excess of TCICA may be required to ensure complete conversion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid cyanuric acid byproduct is removed by filtration.

-

The methanol is removed from the filtrate by rotary evaporation to yield the crude this compound.

-

Further purification can be achieved by recrystallization or flash chromatography.

Logical Workflow for N-Chloroamide Synthesis

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the polarized N-Cl bond, making the chlorine atom electrophilic and susceptible to attack by nucleophiles. The presence of the fluorine atom on the adjacent carbon can also influence the reactivity of the molecule.

Nucleophilic Substitution

This compound is expected to undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. This reactivity makes it a potentially useful reagent for the introduction of the "-NHCOCHF" moiety into other molecules.

Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 2-fluoroacetic acid and hydroxylamine or ammonia, respectively.

General Reaction Scheme for Hydrolysis

Caption: Hydrolysis pathways of this compound.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, compounds with similar structures, such as fluoroacetamide, are known to be toxic due to their ability to disrupt metabolic processes.[1] It is hypothesized that this compound may act as an enzyme inhibitor.

The proposed mechanism of toxicity for related fluoroacetamides involves the in vivo conversion to fluoroacetate, which then enters the citric acid cycle. Fluoroacetate is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition leads to a blockage of the citric acid cycle, resulting in cellular energy depletion.

Hypothesized Mechanism of Action

Caption: Hypothesized metabolic pathway leading to toxicity.

Conclusion

This compound is a halogenated amide with potential for diverse applications in chemical synthesis and as a biological probe. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from related N-chloroamides and fluoroacetamides. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential as a synthon and a biologically active molecule. The experimental frameworks and logical pathways provided in this guide offer a starting point for researchers interested in investigating this intriguing compound.

References

An In-depth Technical Guide to the Molecular Structure of N-Chloro-2-fluoroacetamide

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of N-Chloro-2-fluoroacetamide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of this halogenated amide.

Molecular Structure and Identification

This compound is a halogenated derivative of acetamide with the chemical formula C₂H₃ClFNO. The presence of both chlorine and fluorine atoms on the acetamide backbone imparts distinct chemical and physical properties to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 35077-08-8[1] |

| Chemical Formula | C₂H₃ClFNO[1] |

| Molecular Weight | 111.50 g/mol [1] |

| Canonical SMILES | C(C(=O)NCl)F[1] |

| InChI Key | QRTZSKHOWWPGSE-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted) | 2-Fluoroacetamide (Experimental) |

| Melting Point | Likely a low-melting solid or liquid | 107-109 °C[2] |

| Boiling Point | Expected to be higher than 2-fluoroacetamide | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water[2] |

| Appearance | Likely a colorless to pale yellow solid or liquid | Colorless crystals[2] |

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methods for the synthesis of N-chloroamides and fluoroacetamides.

Proposed Synthetic Workflow

The proposed synthesis involves the initial formation of 2-fluoroacetamide from a suitable starting material, followed by N-chlorination to yield the final product.

References

N-Chloro-2-fluoroacetamide (CAS 35077-08-8): A Technical Overview and Research Guide

Disclaimer: Publicly available scientific literature and technical data specifically for N-Chloro-2-fluoroacetamide (CAS 35077-08-8) are limited. This guide provides a comprehensive overview based on the general chemical properties of related N-chloro and fluoroacetamide compounds, offering insights into its potential characteristics, synthesis, and biological activity for research and drug development professionals. The information presented herein should be considered theoretical and requires experimental validation.

Introduction

This compound is an organic compound with the molecular formula C₂H₃ClFNO.[1] It belongs to the family of halogenated acetamides, characterized by the presence of both a chlorine and a fluorine atom. The unique electronegativity and reactivity of these halogens suggest that this compound may serve as a versatile reagent in organic synthesis and potentially exhibit interesting biological properties. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35077-08-8 | N/A |

| Molecular Formula | C₂H₃ClFNO | [1] |

| Molecular Weight | 111.50 g/mol | Calculated |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not documented in the provided search results, a plausible synthetic route can be inferred from general methods for the preparation of N-chloroamides and haloacetamides.

Hypothetical Synthesis Workflow

A potential method for the synthesis of this compound is the N-chlorination of 2-fluoroacetamide. This reaction would likely involve a chlorinating agent such as t-butyl hypochlorite or sodium hypochlorite under controlled conditions.

Caption: Hypothetical synthesis workflow for this compound.

Chemical Reactivity

The presence of an N-chloro bond and a C-F bond suggests that this compound could undergo a variety of chemical transformations. The N-Cl bond is known to be a source of electrophilic chlorine, making the compound a potential chlorinating agent. Furthermore, the amide functionality can be susceptible to hydrolysis under acidic or basic conditions.

Caption: Potential chemical reactivity of this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, compounds containing a fluoroacetamide moiety are known to be toxic due to their ability to disrupt cellular metabolism. The proposed mechanism of action for fluoroacetamides involves their conversion to fluoroacetate, which then enters the citric acid cycle.

Fluoroacetate is converted to fluorocitrate, which is a potent inhibitor of the enzyme aconitase. This inhibition leads to a buildup of citrate and a disruption of cellular respiration and energy production. It is plausible that this compound could exhibit a similar mechanism of action, although this has not been experimentally verified.

Caption: Hypothesized mechanism of action via aconitase inhibition.

Safety and Handling

Specific safety data for this compound is unavailable. However, based on the known high toxicity of related fluoroacetamides, this compound should be handled with extreme caution. It is likely to be highly toxic if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a halogenated amide with potential applications in organic synthesis and as a biologically active molecule. The lack of available data highlights a significant gap in the scientific literature. Further research is warranted to elucidate its physicochemical properties, develop efficient synthetic methods, and investigate its chemical reactivity and biological effects. Such studies would be invaluable for assessing its potential utility in drug discovery and other areas of chemical research.

References

N-Chloro-2-fluoroacetamide: A Technical Overview of its Physical Properties and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloro-2-fluoroacetamide (CAS No. 35077-08-8) is a halogenated derivative of 2-fluoroacetamide.[1] The introduction of a chlorine atom on the nitrogen of the amide group is expected to modify the chemical reactivity and biological activity of the parent compound, 2-fluoroacetamide, which is a known metabolic poison.[2] This technical guide provides a summary of the available physical properties of this compound and its parent compound, along with a generalized experimental protocol for its synthesis. Furthermore, it delves into the likely mechanism of its biological action by illustrating the disruption of the citric acid cycle, a pathway well-documented for fluoroacetamide.

Physical Properties

| Property | Value |

| This compound | |

| CAS Number | 35077-08-8[1] |

| Molecular Formula | C₂H₃ClFNO[1] |

| Molecular Weight | 111.50 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| 2-Fluoroacetamide (for comparison) | |

| CAS Number | 640-19-7 |

| Molecular Formula | C₂H₄FNO |

| Molecular Weight | 77.06 g/mol |

| Melting Point | 106-108 °C[3] |

| Boiling Point | 259.0 ± 10.0 °C (Predicted)[3] |

| Density | 1.1170 g/cm³ (Estimate)[3] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol.[3] |

Experimental Protocols

Generalized Synthesis of this compound

The following is a generalized protocol for the N-chlorination of 2-fluoroacetamide, based on common methods for the synthesis of N-chloroamides. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for this particular substrate.

Objective: To synthesize this compound via N-chlorination of 2-fluoroacetamide.

Materials:

-

2-Fluoroacetamide

-

Chlorinating agent (e.g., sodium hypochlorite solution, calcium hypochlorite, or trichloroisocyanuric acid)

-

Appropriate solvent (e.g., water, chloroform, or acetonitrile)

-

Buffer solution (if necessary to control pH)

-

Quenching agent (e.g., sodium sulfite solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-fluoroacetamide in a suitable solvent in a round-bottom flask. The choice of solvent will depend on the chlorinating agent used. For example, water can be used with sodium hypochlorite, while organic solvents like chloroform are often used with calcium hypochlorite or trichloroisocyanuric acid.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent to the cooled solution of 2-fluoroacetamide. The addition should be dropwise or in small portions to maintain the low temperature.

-

Reaction: Allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the point of complete conversion of the starting material.

-

Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a reducing agent, such as a solution of sodium sulfite. This step is important for safety and to prevent further reactions during workup.

-

Extraction (for organic solvents): If an organic solvent was used, wash the reaction mixture with water and brine in a separatory funnel. Separate the organic layer.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product may be purified by recrystallization or column chromatography to obtain the pure this compound.

Safety Precautions: N-chloroamides can be unstable and potentially explosive. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The stability of the synthesized this compound should be evaluated, and it should be stored under appropriate conditions (e.g., in a cool, dark place).

Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, it is highly probable that it acts in a manner similar to its parent compound, fluoroacetamide. Fluoroacetamide is known to be metabolized in vivo to fluoroacetate, which then undergoes "lethal synthesis" to form fluorocitrate.[2][4] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (also known as the Krebs cycle or TCA cycle).[4][5] The inhibition of aconitase leads to a blockage of cellular respiration and energy production, ultimately causing cell death.[6]

The following diagram illustrates the proposed mechanism of action.

References

- 1. Buy this compound | 35077-08-8 [smolecule.com]

- 2. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 640-19-7 CAS MSDS (FLUOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. FLUOROACETATE | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]

Spectroscopic Profile of N-Chloro-2-fluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Chloro-2-fluoroacetamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic information from its parent compound, 2-fluoroacetamide, and established principles of spectroscopy for N-chloroamides to offer a detailed, albeit predictive, analysis. This document is intended to support research, drug development, and analytical activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for 2-fluoroacetamide and theoretical considerations of how N-chlorination impacts spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |

| ~5.0 - 5.5 | Doublet | ~48 (²JHF) | -CH₂F | The fluorine atom causes a characteristic large coupling. The chemical shift is expected to be slightly downfield compared to 2-fluoroacetamide due to the electron-withdrawing N-chloro group. |

| ~8.0 - 8.5 | Broad Singlet | - | -NHCl | The N-H proton signal is expected to be a broad singlet and shifted significantly downfield compared to the -NH₂ protons of 2-fluoroacetamide due to the deshielding effect of the chlorine atom. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |

| ~80 - 85 | Doublet | ~170 (¹JCF) | -CH₂F | The carbon directly bonded to fluorine will show a large one-bond C-F coupling. |

| ~168 - 172 | Doublet | ~20 (²JCF) | -C=O | The carbonyl carbon will exhibit a smaller two-bond coupling to the fluorine atom. The chemical shift is anticipated to be slightly downfield from that of 2-fluoroacetamide. |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |

| ~ -230 to -240 | Triplet | ~48 (²JFH) | -CH₂F | The fluorine signal is expected to be a triplet due to coupling with the two adjacent protons. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3200 - 3300 | Medium | N-H Stretch | Shifted to a lower frequency compared to the symmetric and asymmetric stretches of the -NH₂ group in 2-fluoroacetamide. |

| ~1700 - 1730 | Strong | C=O Stretch (Amide I) | Shifted to a higher frequency compared to 2-fluoroacetamide due to the inductive effect of the N-chloro group. |

| ~1500 - 1550 | Medium | N-H Bend (Amide II) | The position of this band can be sensitive to hydrogen bonding. |

| ~1050 - 1150 | Strong | C-F Stretch | A strong, characteristic absorption for the C-F bond. |

| ~700 - 800 | Medium-Strong | N-Cl Stretch | This band is characteristic of N-chloro compounds. |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Ion | Notes |

| 110/112 | [M]⁺ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic signature for chlorine.[1][2] |

| 75 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 64 | [M-CH₂F]⁺ | Loss of the fluoromethyl radical. |

| 44 | [CONH₂]⁺ | A common fragment in primary amides. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible method for the synthesis of this compound is the N-chlorination of 2-fluoroacetamide using a suitable chlorinating agent.

Materials:

-

2-fluoroacetamide

-

tert-Butyl hypochlorite (t-BuOCl) or sodium hypochlorite (NaOCl)

-

An appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent like acetonitrile)

-

Stirring apparatus

-

Reaction vessel protected from light

Procedure:

-

Dissolve 2-fluoroacetamide in the chosen solvent in a reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the chlorinating agent (e.g., tert-butyl hypochlorite) dropwise to the stirred solution. The reaction should be monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time until the starting material is consumed.

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to remove any excess chlorinating agent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using a suitable technique such as recrystallization or column chromatography.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of the synthesized this compound is as follows:

1. Sample Preparation:

-

NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Prepare the sample as a KBr pellet or a thin film on a salt plate, or dissolve it in a suitable solvent for solution-phase IR.

-

MS: Dissolve a small amount of the sample in a volatile solvent suitable for the chosen ionization method (e.g., methanol for Electrospray Ionization - ESI).

2. Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

IR: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or ESI).

3. Data Analysis:

-

NMR: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.

-

IR: Identify the characteristic absorption bands for the functional groups present in the molecule.

-

MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. The isotopic pattern for chlorine should be verified.[1][2]

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-Chloro-2-fluoroacetamide. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds, namely fluoroacetamide and 2-chloroacetamide. This document outlines the expected chemical shifts, coupling constants, and multiplicities, and includes a standardized experimental protocol for acquiring such a spectrum. A key feature of this guide is the visualization of the predicted spin-spin coupling interactions using a Graphviz diagram, offering a clear representation of the molecular connectivity and its influence on the NMR spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methylene protons (CH₂) and the amide proton (NH). The presence of both a fluorine and a chlorine atom, as well as the amide group, significantly influences the chemical environment of these protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂F | 4.5 - 5.5 | Doublet of doublets | ²JHF ≈ 47 Hz, ³JHH ≈ 4-6 Hz |

| -NHCl | 8.0 - 9.0 | Triplet (broad) | ³JHH ≈ 4-6 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The chemical shift of the methylene protons is expected to be significantly downfield due to the deshielding effects of the adjacent fluorine atom and the amide carbonyl group. The primary splitting pattern will be a doublet due to the large geminal coupling with the fluorine atom (²JHF). Each peak of this doublet is expected to be further split into a doublet by the adjacent NH proton (³JHH), resulting in a doublet of doublets.

The amide proton signal is anticipated to appear at a lower field, characteristic of amide NH protons. Due to restricted rotation around the C-N bond, this proton is coupled to the two equivalent methylene protons, which would theoretically result in a triplet. However, amide proton signals are often broadened due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange, which may obscure the fine coupling.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃, CD₃CN) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans (NS): 16 or 32 scans for a sufficient signal-to-noise ratio.

-

Spectral Width (SW): A range of approximately 10-12 ppm is generally sufficient for ¹H NMR.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling interactions within the this compound molecule that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.

In-Depth Technical Guide to the 13C NMR Analysis of N-Chloro-2-fluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the 13C Nuclear Magnetic Resonance (NMR) spectrum of N-Chloro-2-fluoroacetamide. Given the reactive nature of the N-Cl bond, this document outlines specialized handling procedures and predicted spectral data to aid in the characterization of this and similar halogenated molecules.

Predicted 13C NMR Data

Due to the absence of published experimental data for this compound, the following 13C NMR parameters have been predicted based on established substituent effects and data from analogous compounds. These values serve as a robust reference for researchers in identifying and characterizing the target molecule. The analysis anticipates a spectrum with two distinct carbon signals, each split into a doublet due to coupling with the fluorine-19 nucleus.

Table 1: Predicted 13C NMR Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| C=O (Carbonyl) | 165 - 175 | Doublet (d) | ²JCF ≈ 15 - 30 |

| CH₂F (α-Carbon) | 78 - 88 | Doublet (d) | ¹JCF ≈ 170 - 250 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are given as absolute values.

Interpretation of Predicted Data

The 13C NMR spectrum of this compound is expected to show two primary signals, corresponding to the two carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon is predicted to appear significantly downfield, in the range of 165-175 ppm. This is a characteristic region for amide carbonyls. The electronegativity of the adjacent nitrogen and the N-chloro group contributes to this deshielding. This signal is expected to be split into a doublet by the fluorine atom two bonds away (²JCF), with a coupling constant typically between 15 and 30 Hz.

-

Alpha-Carbon (CH₂F): The carbon atom directly bonded to the fluorine atom is expected to resonate between 78 and 88 ppm. The high electronegativity of fluorine causes a substantial downfield shift (an α-effect). This signal will appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 170-250 Hz, which is characteristic for aliphatic C-F bonds.

Experimental Protocol

The acquisition of a high-quality 13C NMR spectrum of this compound requires careful consideration of its chemical reactivity, particularly the moisture-sensitive N-Cl bond.

Sample Preparation (Under Inert Atmosphere)

Due to the compound's reactivity and sensitivity to moisture, all sample preparation steps must be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Solvent Selection: Use a dry, deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but it must be dried over molecular sieves (3 Å) prior to use. Other potential solvents include acetonitrile-d₃ or dichloromethane-d₂.

-

Procedure:

-

Dry a clean, high-quality 5 mm NMR tube and cap in an oven at >100°C for several hours and allow it to cool in a desiccator.

-

Transfer the NMR tube and all necessary equipment into a nitrogen or argon-filled glovebox.

-

Accurately weigh approximately 10-25 mg of this compound directly into the NMR tube.

-

Using a clean, dry syringe, add approximately 0.6-0.7 mL of the dried deuterated solvent to the NMR tube.

-

Securely cap the NMR tube. If available, use a J. Young valve NMR tube to ensure an airtight seal.

-

Gently agitate the tube to ensure the sample is completely dissolved.

-

Before removing from the glovebox, wrap the cap with parafilm for an extra layer of protection against atmospheric moisture.

-

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz (or higher) NMR spectrometer.

-

Experiment: 1D 13C NMR with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C).

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AQ): ~1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A shorter delay is acceptable due to the small pulse angle, balancing signal intensity and experiment time.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C and potential for weak signals, a higher number of scans is recommended to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm. This range will encompass the expected chemical shifts for both carbons.

-

Referencing: The spectrum should be referenced to the residual solvent peak (CDCl₃ at 77.16 ppm) or an internal standard like TMS.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample handling to final data interpretation for the 13C NMR analysis of this compound.

An In-depth Technical Guide to the 19F NMR Characterization of N-Chloro-2-fluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated 19F Nuclear Magnetic Resonance (NMR) characterization of N-Chloro-2-fluoroacetamide. Due to a lack of directly published experimental data for this specific compound, this guide leverages data from analogous compounds and predictive methodologies to offer a robust framework for its analysis. The guide covers theoretical data, detailed experimental protocols, and data interpretation strategies, supplemented with visualizations to aid in understanding key processes.

Introduction

This compound (C₂H₃ClFNO) is a halogenated amide of interest in synthetic chemistry and potentially in drug development due to the unique chemical properties conferred by the presence of both fluorine and chlorine atoms.[1] The fluorine atom, in particular, serves as an excellent probe for NMR spectroscopy. 19F NMR is a powerful analytical technique for the characterization of fluorinated molecules, owing to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[2] This results in high sensitivity, making it a valuable tool for structural elucidation and purity assessment.

This guide will outline the expected 19F NMR characteristics of this compound and provide the necessary protocols for its empirical analysis.

Predicted 19F NMR Data

Predicted Chemical Shift (δ)

The chemical shift of the fluorine atom in this compound is primarily influenced by the electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom. For compounds containing a fluorine atom on a carbon adjacent to a carbonyl group (F-C-C=O), the 19F chemical shift typically appears in the range of -200 ppm to -230 ppm relative to a CFCl₃ standard. The N-chloro group is also expected to have a modest electron-withdrawing effect, potentially shifting the resonance slightly downfield compared to 2-fluoroacetamide.

Predicted Coupling Constants (J)

Spin-spin coupling between the 19F nucleus and the adjacent methylene protons (²JHF) is expected to be a key feature of the spectrum. The magnitude of this coupling is typically in the range of 45-50 Hz.[5] Coupling to the nitrogen (¹⁴N or ¹⁵N) and the carbonyl carbon (¹³C) would also be present but may not be resolved in a standard 1D 19F NMR spectrum.

The following table summarizes the predicted 19F NMR data for this compound.

| Parameter | Predicted Value | Notes |

| Chemical Shift (δ) | -210 to -230 ppm | Relative to CFCl₃. The exact value is sensitive to solvent and temperature. |

| Multiplicity | Triplet | Due to coupling with the two adjacent protons (CH₂). |

| ²JHF Coupling Constant | 45 - 50 Hz | Geminal fluorine-proton coupling. |

| ³JFN Coupling Constant | 1 - 5 Hz | May not be resolved due to quadrupolar broadening of ¹⁴N. |

| ²JFC Coupling Constant | 15 - 25 Hz | Coupling to the carbonyl carbon. |

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible 19F NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves this compound and is chemically inert. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice. However, for routine characterization, referencing to the spectrometer's internal lock frequency against a known calibration is often sufficient.

-

Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Setting | Purpose |

| Nucleus | 19F | |

| Frequency | Check spectrometer specifications (e.g., 376 MHz on a 400 MHz instrument) | |

| Pulse Program | Standard 1D pulse-acquire (e.g., 'zg') | |

| Acquisition Time (AQ) | 1 - 2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2 - 5 seconds | To allow for full relaxation of the 19F nucleus. |

| Number of Scans (NS) | 16 - 64 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 250 - 300 ppm | To encompass the expected chemical shift range of organofluorine compounds. |

| Transmitter Offset (O1p) | Centered on the expected resonance (~ -220 ppm) | To optimize excitation. |

| Temperature | 298 K (25 °C) | For consistency. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 - 0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the chemical shift scale to the internal standard or a calibrated spectrometer frequency.

-

Integration and Peak Picking: Integrate the signal and pick the peak positions to determine the chemical shift and extract coupling constants.

Visualization of Workflows and Relationships

Synthesis of this compound

A plausible synthetic route to this compound involves the N-chlorination of 2-fluoroacetamide using a suitable chlorinating agent such as sodium hypochlorite.

Caption: Plausible synthesis of this compound.

19F NMR Experimental Workflow

The general workflow for the 19F NMR characterization of this compound is outlined below.

Caption: General workflow for 19F NMR analysis.

Key Intramolecular Interactions for NMR Analysis

The structure of this compound and the key nuclei and their couplings relevant to NMR analysis are depicted below.

References

N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloro-2-fluoroacetamide (C₂H₃ClFNO) is a halogenated amide of significant interest in medicinal chemistry and drug development. The presence of both a reactive N-chloro bond and a fluorine atom on the acetyl group imparts a unique reactivity profile, making it a versatile tool for the synthesis of novel therapeutic agents and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the reactivity of this compound, drawing upon available data for the compound and its close structural analogs to build a predictive profile of its chemical behavior. While specific experimental data for this compound is limited in the public domain, this paper aims to provide a robust framework for researchers by summarizing key reactivity patterns, offering detailed experimental considerations, and visualizing reaction pathways.

Core Reactivity Profile

The reactivity of this compound is dominated by two primary features: the electrophilic nature of the chlorine atom attached to the amide nitrogen and the susceptibility of the α-carbon to nucleophilic attack, facilitated by the inductive effect of the adjacent fluorine and chlorine atoms.

Electrophilic Chlorination

The N-Cl bond in N-chloroamides is polarized, rendering the chlorine atom electrophilic. This allows this compound to act as a chlorinating agent for a variety of nucleophilic substrates, particularly electron-rich aromatic and heteroaromatic systems. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Substrate | Predicted Product(s) | Putative Reaction Conditions | Expected Yield |

| Anisole | o-Chloroanisole, p-Chloroanisole | Lewis Acid (e.g., FeCl₃, AlCl₃), CH₂Cl₂, RT | Moderate to Good |

| Toluene | o-Chlorotoluene, p-Chlorotoluene | Lewis Acid (e.g., FeCl₃, AlCl₃), CH₂Cl₂, RT | Moderate |

| Pyrrole | 2-Chloropyrrole | No catalyst required, THF, 0 °C to RT | Good |

| Indole | 3-Chloroindole | No catalyst required, THF, 0 °C to RT | Good |

Note: The predicted yields are based on the reactivity of similar N-chloroamide reagents. Actual yields may vary.

Experimental Protocol: General Procedure for Electrophilic Aromatic Chlorination

-

Reagent Preparation: Dissolve the aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition (if required): For less reactive aromatics, add a Lewis acid catalyst (0.1-1.0 eq) at 0 °C.

-

Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Electrophilic Aromatic Substitution Workflow

Caption: A generalized workflow for the chlorination of aromatic compounds.

Nucleophilic Substitution at the α-Carbon

The presence of both a fluorine and a chlorine atom on the α-carbon of the acetamide group makes it highly susceptible to nucleophilic attack. The chlorine atom on the carbon is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent fluorine and carbonyl groups. This reactivity is analogous to that observed for other α-haloacetamides, which are known to be potent alkylating agents for various nucleophiles.

Reactions with Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for α-chloroacetamides. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form thioether derivatives.[1][2] This reaction is of particular interest in drug development for the covalent modification of cysteine residues in target proteins.

Reactions with Nitrogen Nucleophiles: Primary and secondary amines readily react with α-chloroacetamides to yield the corresponding α-aminoacetamides.[3] This reaction is a common method for the synthesis of various nitrogen-containing heterocyclic compounds.

Reactions with Oxygen Nucleophiles: Alcohols and phenols can act as nucleophiles, although they are generally less reactive than sulfur and nitrogen nucleophiles. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

Table 2: Predicted Reactivity with Nucleophiles

| Nucleophile | Predicted Product | Putative Reaction Conditions | Expected Yield |

| Thiophenol | 2-Fluoro-2-(phenylthio)acetamide | Base (e.g., K₂CO₃, Et₃N), Acetonitrile, RT | Good |

| Benzylamine | 2-(Benzylamino)-2-fluoroacetamide | Base (e.g., K₂CO₃, Et₃N), DMF, RT | Good |

| Sodium Methoxide | 2-Fluoro-2-methoxyacetamide | Methanol, RT | Moderate |

Note: The predicted yields are based on the reactivity of similar α-chloroacetamides. Actual yields may vary.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reagent Preparation: Dissolve the nucleophile (1.0 eq) and a base (1.0-1.5 eq, e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetonitrile, DMF, THF).

-

Addition of this compound: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, filter off any inorganic salts. If the solvent is water-miscible, add water and extract the product with an organic solvent. If the solvent is not water-miscible, wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Nucleophilic Substitution Pathway

References

- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Chloro-2-fluoroacetamide

This compound possesses the chemical structure shown in Figure 1. The key feature governing its electrophilicity is the N-Cl bond. In N-chloroamides, the nitrogen atom is bonded to a carbonyl group and a chlorine atom. The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the N-Cl bond, rendering the chlorine atom susceptible to nucleophilic attack. This makes N-chloroamides effective electrophilic chlorinating agents.

The electrophilicity of the chlorine atom in NClFA is further modulated by the presence of a fluorine atom on the α-carbon. The high electronegativity of fluorine is expected to exert a significant inductive effect, influencing the electron density across the molecule and, consequently, the reactivity of the N-Cl bond.

Factors Influencing the Electrophilicity of this compound

The electrophilic character of the chlorine atom in this compound is a result of a combination of electronic effects within the molecule. A logical relationship diagram illustrating these factors is presented below.

Caption: Factors influencing the electrophilicity of the N-Cl bond.

The primary factors include:

-

The N-Cl Bond: The difference in electronegativity between nitrogen and chlorine initiates the polarization of this bond, creating a partial positive charge on the chlorine atom.

-

The Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing. This delocalizes the lone pair of electrons on the nitrogen atom, further increasing the partial positive charge on the chlorine and thus its electrophilicity.

-

The α-Fluoro Group: The fluorine atom on the carbon adjacent to the carbonyl group is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, making the carbonyl carbon more electrophilic and, in turn, further withdrawing electron density from the nitrogen atom. This is expected to significantly enhance the electrophilicity of the chlorine atom in the N-Cl bond compared to N-chloroacetamide.

Comparative Electrophilicity

While no direct quantitative data for this compound is available, a qualitative comparison with related compounds can be made based on the electronic effects of their substituents.

| Compound | Key Substituent Effects | Expected Relative Electrophilicity of N-Cl Bond |

| N-Chlorosuccinimide (NCS) | Two carbonyl groups withdrawing electron density from the nitrogen. | High |

| N-Chloroacetamide | One carbonyl group withdrawing electron density from the nitrogen. | Moderate |

| This compound | One carbonyl group and an α-fluoro group, both strongly electron-withdrawing. | High to Very High |

| N,N-Dichlorobenzenesulfonamide | A sulfonyl group, which is more electron-withdrawing than a carbonyl group. | Very High |

The presence of the α-fluoro group in this compound is anticipated to render its N-Cl bond more electrophilic than that of N-chloroacetamide and potentially comparable to or even exceeding that of N-chlorosuccinimide.

Synthesis and Reactivity

Synthesis of this compound

A plausible synthetic route to this compound involves the N-chlorination of 2-fluoroacetamide. A general workflow for this synthesis is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-fluoroacetamide, tert-butyl hypochlorite (t-BuOCl), carbon tetrachloride (CCl4), sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-fluoroacetamide (1.0 eq) in CCl4 in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyl hypochlorite (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Reactivity with Nucleophiles

This compound is expected to react with a variety of nucleophiles, transferring its electrophilic chlorine atom. A general reaction mechanism is proposed below.

Caption: General reaction mechanism of NClFA with a nucleophile.

Experimental Protocol: Electrophilic Chlorination using this compound

-

Materials: Substrate (e.g., a β-ketoester), this compound, solvent (e.g., dichloromethane), catalyst (e.g., a Lewis acid, optional).

-

Procedure:

-

Dissolve the substrate (1.0 eq) in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Add this compound (1.1 eq) to the solution.

-

If required, add the catalyst (0.1 eq).

-

Stir the reaction mixture at room temperature or gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any unreacted this compound.

-

Perform an aqueous work-up, dry the organic layer, and concentrate in vacuo.

-

Purify the chlorinated product by column chromatography.

-

Conclusion

This compound is poised to be a highly reactive electrophilic chlorinating agent. The synergistic electron-withdrawing effects of the carbonyl group and the α-fluoro substituent are expected to significantly enhance the electrophilicity of the N-Cl bond. While direct experimental data remains to be published, the theoretical and comparative analysis presented in this guide provides a solid foundation for researchers and drug development professionals to explore the synthetic utility of this promising reagent. The provided general experimental protocols offer a starting point for the synthesis and application of this compound in various chemical transformations. Further computational and experimental studies are warranted to fully elucidate and quantify the electrophilicity of this unique molecule.

An In-depth Technical Guide on the Core Mechanism of Action of N-Chloro-2-fluoroacetamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Chloro-2-fluoroacetamide is a halogenated organic compound with potential biological activity. While direct and extensive research on its specific mechanism of action is limited, a comprehensive understanding can be extrapolated from the well-documented activities of structurally related compounds, namely fluoroacetamide and other N-chloroacetamides. This guide synthesizes the available information to propose the primary mechanisms through which this compound likely exerts its biological effects. The proposed mechanisms include metabolic poisoning via disruption of the citric acid cycle, broad-spectrum antimicrobial activity through enzyme inhibition, and the induction of ferroptotic cell death. This document provides a detailed exploration of these pathways, supported by experimental methodologies and comparative data from related haloacetamides.

Proposed Mechanism of Action: Metabolic Poisoning

Drawing parallels from the known toxicological profile of fluoroacetamide, a primary mechanism of action for this compound is likely its function as a metabolic poison.[1][2][3] This pathway is initiated by the in vivo conversion of the parent compound to a toxic metabolite that directly interferes with cellular respiration.

The proposed metabolic activation pathway involves the enzymatic removal of the chloro and amide functionalities to yield fluoroacetic acid. Fluoroacetic acid then mimics acetic acid, a fundamental component of cellular metabolism, and is converted to fluoroacetyl-CoA. This metabolite subsequently condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of the enzyme aconitase in the citric acid cycle.[1][4] The inhibition of aconitase leads to a blockage of the citric acid cycle, resulting in the accumulation of citrate and a severe depletion of cellular energy in the form of ATP, ultimately leading to cell death.[1][4]

Figure 1: Proposed metabolic pathway of this compound leading to citric acid cycle inhibition.

Proposed Mechanism of Action: Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of chloroacetamide derivatives against a range of bacterial and fungal pathogens.[5][6][7][8] The presence of the chloro atom on the acetamide structure is often critical for this biological activity.[5] It is therefore highly probable that this compound exhibits similar antimicrobial effects.

The proposed mechanisms for the antimicrobial action of chloroacetamides include:

-

Inhibition of Essential Bacterial Enzymes: Chloroacetamide derivatives have been shown to target and inhibit key bacterial enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase II.[6] Inhibition of these enzymes leads to a cessation of bacterial proliferation and eventual cell death.

-

Interaction with Penicillin-Binding Proteins (PBPs): Some acetamide compounds are thought to act on penicillin-binding proteins, which are crucial for the synthesis of the bacterial cell wall.[5] Disruption of PBP function leads to compromised cell wall integrity and subsequent cell lysis.[5]

-

Covalent Modification of Cysteine Residues: The chloroacetamide moiety is a reactive electrophile that can covalently bind to nucleophilic residues, particularly cysteine, in various proteins.[9] This non-specific targeting can lead to the inactivation of a wide range of essential enzymes and proteins within the microbial cell.

Figure 2: Generalized experimental workflow for assessing the antimicrobial activity of this compound.

Proposed Mechanism of Action: Induction of Ferroptosis

A novel and significant finding in the study of related compounds is the ability of some N-chloroacetamide ligands to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[9] This effect appears to be independent of specific protein targets and is instead a consequence of the chemical properties of the chloro-N-acetamide group.

The proposed pathway for ferroptosis induction involves the depletion of glutathione (GSH), a key intracellular antioxidant, through covalent modification by the chloroacetamide moiety. This leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that utilizes GSH to neutralize lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner leads to widespread membrane damage and eventual cell death.

Figure 3: Proposed signaling pathway for the induction of ferroptosis by this compound.

Data Presentation: Comparative Biological Activity of Haloacetamides

| Compound Family | Primary Biological Activity | Key Molecular Target(s) | Reference(s) |

| Fluoroacetamides | Metabolic Poisoning, Rodenticide | Aconitase in the Citric Acid Cycle | [1][2][3][4] |

| Chloroacetamides | Antimicrobial (Antibacterial, Antifungal), Herbicidal | DNA Gyrase, Topoisomerase II, Penicillin-Binding Proteins | [5][6][7][8][10] |

| N-Chloroacetamides | Covalent Protein Modification, Induction of Ferroptosis | Cysteine Residues, Glutathione | [9] |

| General Haloacetamides | Cytotoxicity, Genotoxicity | Varies with halogen substitution | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

5.1. Aconitase Activity Assay

-

Objective: To determine if this compound or its metabolites inhibit aconitase activity.

-

Principle: Aconitase catalyzes the conversion of citrate to isocitrate. The activity can be measured spectrophotometrically by monitoring the formation of NADPH in a coupled reaction with isocitrate dehydrogenase.

-

Procedure:

-

Prepare isolated mitochondria or a purified aconitase enzyme solution.

-

Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the substrate (citrate or isocitrate).

-

The reaction buffer should contain isocitrate dehydrogenase, NADP+, and MnCl2.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

-

Calculate the rate of reaction and determine the IC50 value for the compound.

-

5.2. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Principle: The broth microdilution method is used to assess the antimicrobial activity of a compound against a panel of clinically relevant bacteria and fungi.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

5.3. Lipid Peroxidation Assay

-

Objective: To quantify the extent of lipid peroxidation as an indicator of ferroptosis.

-

Principle: The reaction of malondialdehyde (MDA), a byproduct of lipid peroxidation, with thiobarbituric acid (TBA) forms a colored product that can be measured spectrophotometrically or fluorometrically.

-

Procedure:

-

Culture a suitable cell line (e.g., HT-1080) and treat with varying concentrations of this compound for a specified time. Include positive (e.g., erastin) and negative (vehicle) controls.

-

Harvest the cells and prepare a cell lysate.

-

Add TBA reagent to the lysate and incubate at high temperature (e.g., 95°C) to facilitate the reaction.

-

After cooling, measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532 nm for absorbance).

-

Quantify the amount of MDA using a standard curve.

-

Conclusion

While further direct experimental validation is required, the available evidence from structurally similar compounds provides a strong foundation for understanding the potential mechanisms of action of this compound. It is likely a multi-faceted agent with the capacity to act as a metabolic poison, a broad-spectrum antimicrobial, and an inducer of ferroptosis. This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the probable biological pathways and providing the necessary experimental frameworks to further investigate this promising compound. The unique combination of both chlorine and fluorine on the acetamide backbone suggests a complex and potent biological profile worthy of more in-depth study.

References

- 1. Buy Fluoroacetamide | 640-19-7 | >98% [smolecule.com]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. Fluoroacetamide [sitem.herts.ac.uk]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repo.journalnx.com [repo.journalnx.com]

- 8. ijpsr.info [ijpsr.info]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicological Profile of N-Chloro-2-fluoroacetamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available toxicological data for N-Chloro-2-fluoroacetamide. This guide provides a comprehensive overview of the toxicological profiles of the closely related and well-studied compounds, 2-fluoroacetamide and chloroacetamide , as surrogates to infer potential hazards. All data presented herein pertains to these surrogate compounds unless otherwise specified.

Executive Summary

This compound is a halogenated acetamide with potential applications in chemical synthesis and biological studies. Due to the absence of specific toxicological data for this compound, this document summarizes the known toxicological properties of 2-fluoroacetamide and chloroacetamide. 2-Fluoroacetamide is a highly toxic rodenticide that acts as a metabolic poison by disrupting the citric acid cycle. Chloroacetamide is also toxic and is recognized as a human sensitizer with suspected reproductive toxicity. This guide presents available quantitative toxicity data, details of experimental methodologies, and visual representations of toxicological pathways and workflows to aid researchers in understanding the potential risks associated with this class of compounds.

Toxicological Data for Surrogate Compounds

The following tables summarize the available quantitative toxicological data for 2-fluoroacetamide and chloroacetamide.

Acute Toxicity Data for 2-Fluoroacetamide

| Species | Route of Administration | LD50/LC50 | Reference(s) |

| Rat | Dermal | 80 mg/kg | [1] |

| Rat (male) | Inhalation (4h) | LC50: 136.6 mg/m³ | [2][3][4] |

| Rat (female) | Inhalation (4h) | LC50: 144.5 mg/m³ | [2][3][4] |

| Mouse | Inhalation (dust/mist) | LC50: 550 mg/m³ | [1] |

| Human | Oral (estimated) | 2-10 mg/kg (mean lethal dose) | [5] |

Acute Toxicity Data for Chloroacetamide

| Species | Route of Administration | LD50 | Reference(s) |

| Rat | Oral | 70 - 138 mg/kg | [6][7] |

| Rat | Dermal | >2000 mg/kg | [6] |

| Mouse | Oral | 150 - 155 mg/kg | [6][7][8] |

| Mouse | Intraperitoneal | 100 mg/kg | [7] |

| Dog | Oral | 31 mg/kg | [6][7] |

| Rabbit | Oral | 122 mg/kg | [6][7] |

Genotoxicity and Reproductive Toxicity of Chloroacetamide

| Test Type | Result | Reference(s) |

| Ames Assay | Non-mutagenic | [7] |

| Micronucleus Study | Non-mutagenic | [7] |

| Dominant Lethal Assay | Non-mutagenic | [7] |

| Reproductive Toxicity (Rat) | Testicular atrophy at 12.5 and 50 mg/kg | [7] |

| Teratogenicity (Rat) | Toxic at 50 mg/kg, but not teratogenic | [7] |

| Human Sensitization | Potential human sensitizer at 0.5% and 1.25% | [7] |

Mechanisms of Toxicity

2-Fluoroacetamide: Disruption of the Citric Acid Cycle

The primary mechanism of toxicity for 2-fluoroacetamide involves its metabolic conversion to fluoroacetate. Fluoroacetate then enters the citric acid cycle (Krebs cycle) where it is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to a blockage of the citric acid cycle.[9][10][11][12] This inhibition results in cellular energy depletion and the accumulation of citrate, which can chelate calcium and disrupt cellular function.[9]

Chloroacetamide: Glutathione Depletion and Oxidative Stress

Chloroacetamide has been shown to deplete hepatic glutathione (GSH).[7] This depletion can lead to increased lipid peroxidation and subsequent cell lysis. The generation of reactive oxygen species (ROS) and a decrease in superoxide dismutase (SOD) and GSH levels have been observed in cells exposed to chloroacetamide herbicides, leading to DNA damage and apoptosis.[13][14][15]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of compounds like this compound would follow standardized guidelines. Below are overviews of key experimental methodologies.

Acute Oral Toxicity (LD50 Determination)

The median lethal dose (LD50) is determined to assess the acute toxicity of a substance. A common method is the Up-and-Down Procedure (UDP) as per OECD Test Guideline 425.

In Vitro Genotoxicity Testing

A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of a chemical.[16][17][18][19][20]

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Micronucleus Test: This assay is conducted in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells) to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

-

In Vitro Mouse Lymphoma Assay (MLA): This test detects gene mutations and clastogenic events in the Tk gene of L5178Y mouse lymphoma cells.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the cytotoxicity of a compound on cultured cells, such as the human liver cell line HepG2.[14][21][22][23][24][25]

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution and incubate. The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

-

CellTiter-Glo® Assay: Add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Analysis: Calculate the concentration that inhibits 50% of cell viability (IC50).

Zebrafish Embryo Toxicity Assay

This in vivo assay is used to assess developmental toxicity.[26][27][28][29][30]

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound from a few hours post-fertilization for up to 96 or 120 hours.

-

Endpoint Assessment: Regularly observe the embryos under a microscope for lethal endpoints (e.g., coagulation, lack of heartbeat) and sublethal developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

-

Data Analysis: Determine the LC50 and the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion and Recommendations

While there is a clear absence of toxicological data for this compound, the information available for the surrogate compounds, 2-fluoroacetamide and chloroacetamide, indicates a high potential for toxicity. 2-Fluoroacetamide's mechanism of disrupting the citric acid cycle suggests a risk of severe metabolic poisoning. Chloroacetamide's profile as a sensitizer and a suspected reproductive toxicant highlights other potential hazards.

For drug development professionals and researchers working with this compound or structurally similar compounds, it is strongly recommended that a comprehensive toxicological assessment be conducted. This should include, at a minimum, in vitro cytotoxicity and genotoxicity screening, followed by in vivo acute toxicity studies if warranted. Given the known toxicities of related compounds, appropriate personal protective equipment and handling procedures are imperative to minimize exposure.

References

- 1. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 2. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. besjournal.com [besjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]

- 15. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. gov.uk [gov.uk]

- 20. database.ich.org [database.ich.org]

- 21. reframeDB [reframedb.org]

- 22. tripod.nih.gov [tripod.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. mdpi.com [mdpi.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. 3.17. Zebrafish Embryo Toxicity Assay [bio-protocol.org]

- 27. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]

- 28. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]

- 29. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 30. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathway of N-Chloro-2-fluoroacetamide

Disclaimer: Publicly available scientific literature does not contain specific studies detailing the metabolic pathway of N-Chloro-2-fluoroacetamide. The following guide is constructed based on established metabolic pathways of structurally related compounds, including fluoroacetamide and various chloroacetamide herbicides. The proposed pathways, quantitative data, and experimental protocols should be considered hypothetical and illustrative of the scientific approach that would be used to investigate this specific molecule.

Proposed Metabolic Pathways

The metabolism of this compound is likely to proceed through one or more parallel pathways involving enzymatic modification of the amide group and dehalogenation. Based on the metabolism of analogous compounds, two primary hypothetical routes are proposed: Hydrolytic Dehalogenation and Reductive Dechlorination, followed by conversion to a toxic metabolite.

Hypothetical Pathway 1: Initial Hydrolysis/Reductive Dechlorination

This pathway begins with the removal of the chlorine atom from the nitrogen, a common step for N-chloramides, which can be unstable. This would be followed by hydrolysis of the amide bond.

-

Step 1: Dechlorination: The N-chloro bond is susceptible to reduction, potentially by cellular reductants like glutathione (GSH) or NADPH-cytochrome P450 reductase, to yield 2-fluoroacetamide.

-

Step 2: Amide Hydrolysis: The resulting 2-fluoroacetamide is then likely hydrolyzed by an amidase enzyme. This step is critical in the toxicity of fluoroacetamide, as it converts it to fluoroacetate[1][2].

-

Step 3: Lethal Synthesis: Fluoroacetate enters the mitochondria and is converted to fluoroacetyl-CoA. Citrate synthase then incorporates it into the Krebs cycle, forming fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, leading to a blockage of the citric acid cycle and cellular energy crisis[1][2][3].

Hypothetical Pathway 2: Initial Dehalogenation of the Fluoro- group

An alternative, though perhaps less likely, initial step could involve the enzymatic removal of the fluorine atom, a process known for some fluorinated compounds.

-

Step 1: Defluorination: A dehalogenase, such as a glutathione S-transferase (GST), could catalyze the removal of the fluoride ion to produce N-chloroacetamide[1].

-

Step 2: Further Metabolism: N-chloroacetamide would then undergo further metabolism, likely involving dechlorination and hydrolysis to yield acetamide, which itself can be metabolized to intermediates like N-hydroxy-acetamide[4].

The relative contribution of these pathways would depend on the substrate specificity of the involved enzymes, such as amidases, reductases, and dehalogenases.